RockPhos Pd G3

Description

The exact mass of the compound [RockPhos Palladacycle], min. 98% is 838.32502 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49OP.C12H10N.CH4O3S.Pd/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHMIRGGAFFMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63NO4PPdS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RockPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the RockPhos Pd G3 precatalyst, a third-generation Buchwald palladacycle. It details the catalyst's chemical identity, physical properties, and its broad applicability in various palladium-catalyzed cross-coupling reactions critical to modern organic synthesis and drug discovery. This document furnishes researchers with detailed experimental protocols, quantitative performance data, and a visual representation of the catalytic cycle to facilitate its effective implementation in the laboratory.

Chemical Identity and Properties

Full Chemical Name: [2-(Di-tert-butylphosphino)-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-aminobiphenyl)]palladium(II) methanesulfonate

CAS Number: 2009020-38-4

| Property | Value |

| Molecular Formula | C₄₄H₆₂NO₄PPdS |

| Molecular Weight | 838.43 g/mol |

| Appearance | White to off-white powder[1] |

| Melting Point | 220-250 °C |

| Stability | Air, moisture, and thermally stable[1] |

| Solubility | Soluble in a wide range of common organic solvents[1] |

Storage and Handling: this compound is an air and moisture-stable solid that can be handled in the air for weighing and reaction setup.[1] For long-term storage, it is recommended to keep the material under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.

Catalytic Applications and Performance

This compound is a versatile and highly active precatalyst for a variety of cross-coupling reactions. Its bulky and electron-rich biarylphosphine ligand facilitates challenging transformations, often with low catalyst loadings and under mild reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and this compound has demonstrated utility in this area, particularly for the coupling of primary amines with aryl chlorides.

Table 1: Representative Performance in Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | n-Hexylamine | 1.0 | NaOtBu | Toluene | 100 | 18 | >95 |

| 2-Chlorotoluene | Cyclohexylamine | 1.5 | K₃PO₄ | t-BuOH | 110 | 24 | 85 |

| 4-Chloroanisole | Aniline | 1.0 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |

Carbon-Oxygen (C-O) Bond Formation

A significant application of this compound is in the challenging C-O bond-forming reactions, particularly the arylation of primary and secondary aliphatic alcohols.[2][3] The steric bulk of the RockPhos ligand is crucial for promoting the reductive elimination step and minimizing side reactions like β-hydride elimination.[4]

Table 2: Performance in the Arylation of Alcohols

| Aryl Halide | Alcohol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | 1-Butanol | 1.0 | NaOtBu | Toluene | 100 | 16 | 93 |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-Propanol | 1.5 | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |

| 2-Chloropyridine | Cyclohexanol | 2.0 | K₃PO₄ | Toluene | 100 | 18 | 88 |

Suzuki-Miyaura Coupling

This compound is also effective in Suzuki-Miyaura couplings, particularly with challenging substrates such as sterically hindered aryl chlorides and unstable boronic acids.[1]

Table 3: Performance in Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,6-Dimethylchlorobenzene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |

| 4-Chloroanisole | (4-Fluorophenyl)boronic acid | 0.5 | Cs₂CO₃ | Dioxane/H₂O | 80 | 6 | 96 |

| 1-Bromo-3,5-dimethylbenzene | 2-Thiopheneboronic acid | 1.0 | K₂CO₃ | THF/H₂O | 65 | 18 | 89 |

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides

An oven-dried reaction vessel equipped with a magnetic stir bar and a condenser is charged with the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol). The vessel is sealed with a septum, and the atmosphere is replaced with argon. This compound (0.01 mmol, 1 mol%) is then added, followed by the addition of anhydrous toluene (5 mL) via syringe. The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

General Procedure for the Arylation of Alcohols with Aryl Bromides

To an oven-dried Schlenk tube containing a magnetic stir bar is added the aryl bromide (1.0 mmol), the alcohol (1.5 mmol), and cesium carbonate (1.5 mmol). The tube is sealed, evacuated, and backfilled with argon. This compound (0.015 mmol, 1.5 mol%) and anhydrous dioxane (5 mL) are added. The mixture is stirred at 110 °C until the starting material is consumed as indicated by TLC or GC analysis. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel chromatography.

Catalytic Cycle and Activation Pathway

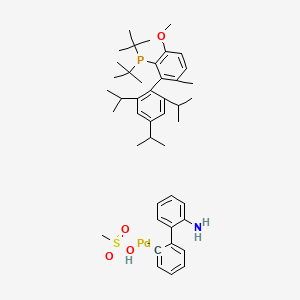

This compound is a precatalyst that requires activation to generate the catalytically active Pd(0) species. The activation process and the subsequent catalytic cycle for a representative Buchwald-Hartwig amination are depicted below.

Caption: Activation of this compound and the catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This compound is a highly effective and versatile third-generation Buchwald precatalyst that facilitates a broad range of challenging cross-coupling reactions. Its stability, high reactivity, and applicability to the formation of C-N, C-O, and C-C bonds make it an invaluable tool for synthetic chemists in academic and industrial research. The detailed protocols and performance data provided in this guide are intended to enable researchers to harness the full potential of this advanced catalyst in their synthetic endeavors.

References

- 1. This compound | 2009020-38-4 | Benchchem [benchchem.com]

- 2. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) Methanesulfonate (RockPhos Pd G3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for the palladium precatalyst [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate, commercially known as RockPhos Pd G3. This third-generation Buchwald precatalyst is a highly efficient and versatile tool for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are critical transformations in pharmaceutical and materials science research and development. This document details the physicochemical properties of this compound, its catalytic applications in key cross-coupling reactions, and provides exemplary experimental protocols.

Core Properties of this compound

This compound is an air- and moisture-stable palladium(II) complex that serves as a precursor to the active monoligated palladium(0) species required for catalytic cross-coupling reactions.[1] Its robust nature allows for ease of handling and storage, making it a convenient and reliable catalyst for a wide range of chemical transformations.[1]

| Property | Value | Reference(s) |

| Full Chemical Name | [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate | [2] |

| Synonym(s) | This compound, RockPhos-G3-palladacycle | [2] |

| CAS Number | 2009020-38-4 | [2] |

| Molecular Formula | C₄₄H₆₂NO₄PPdS | [2] |

| Molecular Weight | 838.43 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 220-250 °C | [2] |

| Storage | Store under an inert atmosphere | General recommendation for organometallic compounds |

Catalytic Applications and Performance

This compound is a powerful catalyst for a variety of cross-coupling reactions, demonstrating high efficiency and broad substrate scope. The bulky and electron-rich RockPhos ligand is crucial for promoting challenging coupling reactions, particularly those involving sterically hindered substrates.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound is particularly effective in coupling reactions involving unstable boronic acids and a range of aryl halides, including electron-rich and sterically hindered partners, often under mild conditions and with short reaction times.[1]

| Aryl Halide | Boronic Acid/Ester | Yield (%) | Reference |

| 2-Chloroquinoline | 4-Fluorophenylboronic acid | 95 | [1] |

| 5-Bromoindole | Vinylboronic acid | 88 | [1] |

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a fundamental transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. While the bulky RockPhos ligand can lead to a narrower substrate scope for highly hindered combinations compared to other specialized catalysts, it is effective for a range of amination reactions.[1]

Detailed quantitative data for a range of substrates in Buchwald-Hartwig amination using this compound is not extensively tabulated in the reviewed literature. However, its classification as a third-generation Buchwald precatalyst indicates its general utility in such transformations.

Carbon-Oxygen (C-O) Coupling

This compound has demonstrated significant utility in the formation of C-O bonds, particularly in the arylation of primary aliphatic alcohols to form aryl alkyl ethers.[3] This transformation is often challenging due to competing side reactions, but the steric bulk of the RockPhos ligand facilitates the desired C-O reductive elimination.[4]

| Aryl Halide | Alcohol | Yield (%) | Reference |

| Various Aryl Halides | Primary Aliphatic Alcohols | Good to Excellent |

Other Cross-Coupling Reactions

This compound is also suitable for a variety of other palladium-catalyzed cross-coupling reactions, including:

Experimental Protocols

The following sections provide generalized experimental protocols for key cross-coupling reactions using this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid or ester.

Reagents and Equipment:

-

Oven-dried glassware (reaction tube or flask)

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

This compound

-

Aryl halide

-

Boronic acid or ester

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add this compound (typically 0.5-2 mol%).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of an aryl halide with an amine.

Reagents and Equipment:

-

Oven-dried glassware

-

Magnetic stir bar

-

Inert atmosphere

-

This compound

-

Aryl halide

-

Amine

-

Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (1.5-2.0 equiv.).

-

Add this compound (typically 1-3 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas.

-

Add the anhydrous solvent.

-

Stir the mixture at the appropriate temperature (room temperature to reflux) until the reaction is complete.

-

After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by chromatography or crystallization.

Mandatory Visualizations

Activation of this compound Precatalyst

The third-generation Buchwald precatalysts are designed for efficient in situ generation of the active Pd(0) species. The process involves a base-mediated reductive elimination of the aminobiphenyl moiety.

Generalized Catalytic Cycle for Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Experimental Workflow for a Typical Cross-Coupling Reaction

This diagram outlines a standard workflow for setting up and performing a cross-coupling reaction in a research laboratory setting.

References

An In-Depth Technical Guide to the RockPhos Pd G3 Catalytic Cycle

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the catalytic cycle of RockPhos Pd G3, a third-generation Buchwald precatalyst. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the catalyst's mechanism, performance, and practical application in cross-coupling reactions.

Introduction to this compound

This compound is a highly efficient and versatile palladium precatalyst widely employed in modern organic synthesis, particularly in carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions.[1][2] As a third-generation Buchwald precatalyst, it offers enhanced stability, activity, and ease of handling compared to earlier generations.[3][4] Its structure features a bulky and electron-rich biaryl phosphine ligand, RockPhos, coordinated to a palladium(II) center. This sophisticated design allows for the efficient in situ generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[5] The "G3" designation indicates the presence of a 2-aminobiphenyl scaffold and a methanesulfonate anion, which contribute to the precatalyst's high solubility and stability.[5]

The Catalytic Cycle: A Three-Step Mechanism

The catalytic cycle of this compound in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, proceeds through a well-established three-step mechanism: oxidative addition, transmetalation, and reductive elimination. The bulky and sterically demanding RockPhos ligand plays a pivotal role in facilitating each of these elementary steps.[5]

Diagram of the General Catalytic Cycle

References

- 1. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 5. This compound | 2009020-38-4 | Benchchem [benchchem.com]

The Advent of Efficiency: A Technical Guide to Third-Generation Buchwald Precatalysts

For Researchers, Scientists, and Drug Development Professionals

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with profound implications for the pharmaceutical and materials science industries. Central to this advancement has been the evolution of highly efficient and user-friendly palladium precatalysts. This technical guide provides an in-depth exploration of the benefits and applications of third-generation (G3) Buchwald precatalysts, offering a comparative analysis against their predecessors and detailed experimental insights for their practical implementation.

Core Advantages of Third-Generation Buchwald Precatalysts

Third-generation Buchwald precatalysts represent a significant leap forward in palladium-catalyzed cross-coupling technology. They offer a combination of high stability, broad utility, and exceptional reactivity that addresses many of the limitations of earlier generations.[1][2]

Key Benefits:

-

Enhanced Stability: G3 precatalysts are air- and moisture-stable solids, simplifying handling and weighing procedures and eliminating the need for strictly inert atmosphere conditions for storage and reaction setup.[3][4] This robustness is a significant advantage in both academic and industrial settings.

-

Quantitative and Rapid Activation: A defining feature of G3 precatalysts is their ability to generate the active monoligated Pd(0) species rapidly and quantitatively upon reaction with a base.[1][3] This ensures a controlled and reproducible initiation of the catalytic cycle, leading to more consistent reaction outcomes.

-

Broader Ligand Scope: The G3 scaffold can accommodate a wider variety of bulky and electron-rich biarylphosphine ligands, such as the BrettPhos and t-BuXPhos families.[1] This versatility allows for the fine-tuning of the catalyst's steric and electronic properties to suit a diverse range of substrates and coupling partners.

-

Improved Solubility: G3 precatalysts exhibit excellent solubility in common organic solvents used for cross-coupling reactions, leading to more homogeneous reaction mixtures and improved reaction kinetics.[2]

-

Lower Catalyst Loadings and Shorter Reaction Times: The high reactivity of the in situ-generated active species often allows for lower catalyst loadings and significantly shorter reaction times compared to older catalyst systems, leading to more cost-effective and efficient processes.[2][3]

The Activation Pathway: From Precatalyst to Active Species

The efficacy of the G3 Buchwald precatalyst lies in its facile and predictable activation to the catalytically active Pd(0) species. The process is initiated by a base, which deprotonates the amine on the biphenyl backbone of the precatalyst. This is followed by reductive elimination, which releases the active L-Pd(0) catalyst, a methanesulfonate salt, and carbazole as a byproduct.[1]

Performance Comparison: A Quantitative Look

While a comprehensive, direct comparison of G1, G2, and G3 precatalysts under identical conditions is not extensively documented in a single source, the literature consistently points to the superior performance of the G3 systems. The following tables summarize representative data gleaned from various sources, highlighting the advantages of the G3 precatalysts in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Precatalyst Generation | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| G2 | XPhos | 1.0 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [5] |

| G3 | XPhos | 0.5 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | >95 | [1][6] |

| G2 | SPhos | 2.0 | K₂CO₃ | Toluene/H₂O | 110 | 16 | 78 | [5] |

| G3 | SPhos | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 | [6] |

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine

| Precatalyst Generation | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| G2 | BrettPhos | 2.0 | NaOtBu | Toluene | 100 | 18 | 88 | [7] |

| G3 | BrettPhos | 1.0 | NaOtBu | Toluene | 80 | 5 | 96 | [8] |

| G2 | RuPhos | 1.5 | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 | [7] |

| G3 | RuPhos | 0.5 | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 94 | [9] |

Note: The data presented is a representative summary from various literature sources and may not reflect a direct head-to-head comparison under identical conditions in all cases.

Experimental Protocols

The following are detailed methodologies for two of the most common cross-coupling reactions utilizing third-generation Buchwald precatalysts.

Suzuki-Miyaura Coupling using XPhos Pd G3

Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.

Materials:

-

XPhos Pd G3 precatalyst

-

4-Chlorotoluene

-

Phenylboronic acid

-

Potassium phosphate (K₃PO₄), finely ground

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard laboratory glassware, oven-dried

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add XPhos Pd G3 (0.005 mmol, 0.5 mol%), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Add 4-chlorotoluene (1.0 mmol) via syringe.

-

Add anhydrous 1,4-dioxane (2.0 mL) and degassed water (0.4 mL) via syringe.

-

Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination using BrettPhos Pd G3

Reaction: Coupling of 4-bromoanisole with morpholine.

Materials:

-

BrettPhos Pd G3 precatalyst

-

4-Bromoanisole

-

Morpholine

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware, oven-dried

-

Magnetic stirrer and heating plate

Procedure:

-

In a glovebox, add BrettPhos Pd G3 (0.01 mmol, 1.0 mol%) and sodium tert-butoxide (1.4 mmol) to an oven-dried vial equipped with a magnetic stir bar.

-

Outside the glovebox, add anhydrous toluene (2.0 mL) to the vial under a positive pressure of argon.

-

Add 4-bromoanisole (1.0 mmol) and morpholine (1.2 mmol) via syringe.

-

Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 80 °C.

-

Stir the reaction mixture for 5 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution (5 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

Conclusion

Third-generation Buchwald precatalysts offer a powerful and versatile platform for a wide range of cross-coupling reactions. Their enhanced stability, broad ligand compatibility, and efficient generation of the active catalytic species make them an invaluable tool for researchers and professionals in drug development and materials science. By understanding the core benefits and employing the detailed protocols outlined in this guide, scientists can harness the full potential of these advanced catalysts to accelerate their research and development efforts.

References

- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 4. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]

- 5. preprints.org [preprints.org]

- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of RockPhos Pd G3 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of RockPhos Pd G3, a third-generation Buchwald precatalyst widely utilized in cross-coupling reactions. While precise quantitative solubility data is not extensively published, this document synthesizes available information from technical data sheets, patents, and scholarly articles to provide a comprehensive understanding of its behavior in various organic solvents. This guide also puts forth a detailed, generalized experimental protocol for determining the solubility of air-sensitive organometallic compounds like this compound.

Core Concepts: Solubility and Precatalyst Performance

The solubility of a precatalyst is a critical parameter in homogeneous catalysis, directly impacting reaction kinetics, catalyst loading, and overall process efficiency. This compound, like other Buchwald G3 precatalysts, is designed for enhanced stability and good solubility in common organic solvents.[1][2] This characteristic is attributed to the methanesulfonate ligand, which replaces the chloride found in earlier generation precatalysts, rendering the complex more soluble in a range of organic media.[1] The air, moisture, and thermal stability of this compound further simplifies its handling and application in both academic and industrial settings.[1][3]

Data Presentation: Solubility Overview

Based on a comprehensive review of available literature, the solubility of this compound can be qualitatively and semi-quantitatively summarized. While exact numerical values (mg/mL) are not publicly available, the following table collates descriptive information and solvents commonly employed in reactions utilizing this precatalyst.

| Solvent | Type | Reported Solubility/Use |

| Toluene | Aromatic hydrocarbon | Frequently used as a solvent for C-O cross-coupling reactions with this compound. Generally considered to have good solubility. |

| Tetrahydrofuran (THF) | Ether | A common solvent for reactions involving palladium precatalysts, where good solubility is generally observed. |

| 1,4-Dioxane | Ether | Mentioned as a preferred solvent in patent literature for reactions involving similar palladium precatalysts. |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Noted as a suitable polar aprotic solvent for C-O cross-coupling reactions, suggesting sufficient solubility. |

| 2-Methyltetrahydrofuran | Ether | Listed as a preferred solvent in patent literature, indicating good compatibility. |

It is important to note that fourth-generation (G4) Buchwald precatalysts were developed to exhibit even higher solubilities in some cases.[2]

Experimental Protocol: Determination of Solubility for Air-Sensitive Organometallic Complexes

The following is a generalized experimental protocol for determining the solubility of an air-sensitive compound like this compound. This procedure incorporates best practices for handling such materials to ensure accurate and reproducible results.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., toluene, THF)

-

Schlenk flask or vial with a magnetic stir bar

-

Septum and parafilm

-

Syringes and needles (oven-dried)

-

Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)

-

Thermostatically controlled stir plate or water bath

-

Analytical balance (accurate to at least 0.1 mg)

-

Volumetric flasks

-

Gas-tight filtration apparatus (e.g., cannula with a filter frit or a syringe filter)

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, ICP-OES, or HPLC)

Procedure:

-

Preparation of Apparatus:

-

Thoroughly clean and oven-dry all glassware (Schlenk flask, syringes, needles, etc.) overnight at >120 °C.

-

Assemble the glassware while hot and allow it to cool under a stream of inert gas.

-

Purge the Schlenk line and all attached glassware with inert gas for at least 30 minutes.

-

-

Sample Preparation:

-

Under a positive pressure of inert gas, accurately weigh a small amount of this compound (e.g., 10-20 mg) and transfer it to the Schlenk flask.

-

Record the exact mass.

-

-

Solvent Addition:

-

Using a gas-tight syringe, add a precise, small volume of the anhydrous solvent (e.g., 1.0 mL) to the Schlenk flask containing the this compound.

-

Seal the flask with a septum and wrap it with parafilm.

-

-

Equilibration:

-

Place the flask on the thermostatically controlled stir plate or in the water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously to facilitate dissolution.

-

Allow the mixture to equilibrate for a prolonged period (e.g., 24-48 hours) to ensure that the solution reaches saturation. Periodically check for any undissolved solid.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the flask.

-

Under a positive pressure of inert gas, carefully draw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a filter to prevent the transfer of any solid particles.

-

-

Quantification:

-

Transfer the filtered, saturated solution to a volumetric flask and dilute it to a known concentration with the same solvent.

-

Analyze the concentration of palladium in the diluted solution using a suitable analytical technique (e.g., ICP-OES is highly sensitive for metal quantification).

-

Alternatively, if a chromophore is present and a calibration curve can be established, UV-Vis spectroscopy may be used.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Solubility (mg/mL) = (Concentration of diluted solution in mg/mL) x (Dilution factor)

-

Safety Precautions:

-

Always handle this compound and other air-sensitive reagents in a well-ventilated fume hood or glovebox.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Ensure all glassware is free of cracks or defects before use under vacuum or pressure.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

Thermal Stability and Decomposition of RockPhos Pd G3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RockPhos Pd G3, a third-generation Buchwald precatalyst, is a palladium-based catalyst widely employed in cross-coupling reactions due to its high reactivity, stability, and broad substrate scope.[1][2] As with any catalyst, understanding its thermal stability and decomposition profile is critical for reaction optimization, safety, and ensuring catalyst integrity, particularly during storage and under reaction conditions at elevated temperatures. This guide provides an in-depth overview of the known thermal properties of this compound, its decomposition pathway, and standardized protocols for its analysis.

Third-generation Buchwald precatalysts are designed to be air, moisture, and thermally stable solids that are readily soluble in common organic solvents.[3] This stability allows for ease of handling and accurate dosing in catalytic reactions.[3] The activation of these precatalysts, which can be considered a controlled decomposition to the active catalytic species, is typically triggered by a base at elevated temperatures.[3][4]

Thermal Stability Data

While specific, detailed quantitative studies on the thermal decomposition of this compound using techniques like Thermogravimetric Analysis (TGA) are not extensively available in peer-reviewed literature, the available data indicates a high degree of thermal stability. The melting point of this compound is reported to be in the range of 220-250 °C, which suggests that the compound is stable at the temperatures commonly used for many cross-coupling reactions (typically ranging from room temperature to around 120 °C).[5][6]

For illustrative purposes, the following table summarizes the expected thermal behavior of this compound based on its known properties and the general behavior of third-generation Buchwald precatalysts.

| Parameter | Value/Observation | Source/Rationale |

| Physical Appearance | White to off-white powder | [5] |

| Melting Point | 220-250 °C | [5][6] |

| Recommended Storage | 2-8 °C under an inert atmosphere | [7] |

| Decomposition Onset | Expected to be near or above the melting point in an inert atmosphere. | General knowledge of palladacycles |

| Decomposition Products | Under fire conditions, may decompose to emit toxic fumes. | [7] |

Note: The data in this table is representative. For precise thermal analysis, experimental determination using techniques such as TGA and DSC is recommended.

Decomposition and Activation Pathway

The "decomposition" of a G3 precatalyst in the context of a chemical reaction is a desired process that leads to the formation of the active Pd(0) catalyst. This activation is typically induced by a base. The process involves the deprotonation of the aminobiphenyl moiety, followed by reductive elimination to release carbazole and the active L-Pd(0) species.[3][4]

Caption: Generalized activation pathway of a G3 palladacycle.

Experimental Protocols

Thermogravimetric Analysis (TGA) of an Air-Sensitive Compound

This protocol outlines a general procedure for analyzing the thermal stability of an air-sensitive compound like this compound using a thermogravimetric analyzer. As this compound is air-stable for handling, stringent air-sensitive techniques may be relaxed, but an inert atmosphere during analysis is crucial. For compounds with higher air sensitivity, loading the sample in a glovebox is recommended.[8][9]

Objective: To determine the temperature at which the sample begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus and Materials:

-

Thermogravimetric Analyzer (TGA) with a high-resolution balance.

-

Inert purge gas (e.g., high-purity nitrogen or argon).

-

TGA sample pans (e.g., platinum or alumina).

-

Microbalance for sample weighing.

-

Spatula and tweezers.

-

This compound sample.

-

(Optional) Glovebox for handling highly air-sensitive materials.

Procedure:

-

Instrument Preparation:

-

Turn on the TGA and allow it to stabilize.

-

Start the inert gas flow through the balance and furnace chambers to create an inert environment. A typical flow rate is 20-50 mL/min for the balance and 50-100 mL/min for the furnace.

-

-

Sample Preparation:

-

Tare a clean TGA pan on the microbalance.

-

Carefully weigh 5-10 mg of the this compound sample into the TGA pan. Record the exact weight.

-

-

Loading the Sample:

-

Open the TGA furnace and carefully place the sample pan onto the sample holder using tweezers.

-

Close the furnace and ensure a good seal.

-

Allow the atmosphere inside the furnace to be purged with the inert gas for at least 15-20 minutes before starting the analysis to remove any residual air.

-

-

TGA Method Setup:

-

Create a temperature program in the TGA software. A typical program for a stability study would be:

-

Equilibrate: at 30 °C.

-

Ramp: from 30 °C to 600 °C (or higher, depending on the expected decomposition temperature) at a heating rate of 10 °C/min.

-

Gas Flow: Maintain a constant inert gas flow throughout the experiment.

-

-

-

Running the Analysis:

-

Start the TGA run. The instrument will record the sample weight as a function of temperature.

-

-

Data Analysis:

-

After the run is complete, analyze the resulting TGA curve (Weight % vs. Temperature).

-

Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

-

Note the temperatures at which 5%, 10%, and 50% weight loss occurs.

-

The final residual mass can also provide information about the inorganic content.

-

Caption: Experimental workflow for TGA analysis.

Conclusion

This compound is a thermally robust precatalyst, a feature that contributes to its utility in a wide range of cross-coupling reactions. Its high melting point suggests stability well above typical reaction temperatures. The decomposition of this compound is integral to its function, leading to the formation of the active catalytic species through a base-mediated activation pathway. While detailed public data on its thermal decomposition profile is limited, the provided protocols and information serve as a valuable guide for researchers. For critical applications, it is strongly recommended to perform specific thermal analysis on the batch of the catalyst being used.

References

- 1. This compound | 2009020-38-4 [chemicalbook.com]

- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 2009020-38-4 | Benchchem [benchchem.com]

- 6. solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for RockPhos Pd G3 Catalyzed C-O Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of RockPhos Pd G3, a third-generation Buchwald precatalyst, in carbon-oxygen (C-O) bond formation reactions. This catalyst system is highly effective for the arylation of primary and secondary aliphatic alcohols, offering a broad substrate scope and good to excellent yields.[1]

Introduction

The formation of aryl ethers is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The Buchwald-Hartwig amination has been widely adapted for C-O bond formation, and the development of specialized catalysts has been crucial for achieving high efficiency and functional group tolerance. This compound is an air- and moisture-stable palladium(II) precatalyst that, upon activation, generates a highly active monoligated Pd(0) species.[1] The bulky and electron-rich RockPhos ligand is designed to accelerate the rate-determining reductive elimination step and suppress competing β-hydride elimination, a common side reaction in couplings involving aliphatic alcohols.[2] This catalyst system has proven to be particularly valuable for the coupling of a wide range of aryl and heteroaryl halides with primary and secondary alcohols.[2]

Data Presentation

The following tables summarize the performance of this compound in the C-O cross-coupling of various aryl halides with primary and secondary alcohols. The data is compiled from literature sources and demonstrates the broad applicability of this catalyst system.[2]

Table 1: Coupling of Aryl Halides with Secondary Alcohols [2]

| Entry | Aryl Halide | Alcohol | Pd (mol %) | Ligand (mol %) | Yield (%) |

| 1 | 4-Chloroanisole | 2-Butanol | 2.5 | 6.0 | 70 |

| 2 | 4-Chlorotoluene | 2-Butanol | 2.5 | 6.0 | 75 |

| 3 | 4-Chloro-N,N-dimethylaniline | 2-Butanol | 2.5 | 6.0 | 82 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Cyclopentanol | 0.5 | 1.5 | 91 |

| 5 | 3-Chloroanisole | Cyclopentanol | 0.5 | 1.5 | 86 |

| 6 | 2-Chlorotoluene | Cyclohexanol | 2.5 | 6.0 | 65 |

| 7 | 3-Chloropyridine | 2-Butanol | 2.5 | 6.0 | 71 |

| 8 | 6-Chloroquinoline | Cyclopentanol | 2.5 | 6.0 | 62 |

| 9 | 5-Bromopyrimidine | 2-Butanol | 2.5 | 6.0 | 76 |

| 10 | 5-Chlorobenzothiazole | 2-Butanol | 2.5 | 6.0 | 85 |

Table 2: Coupling of Aryl Halides with Primary Alcohols [2]

| Entry | Aryl Halide | Alcohol | Pd (mol %) | Ligand (mol %) | Yield (%) |

| 1 | 4-Bromoanisole | n-Butanol | 1.0 | 2.4 | 95 |

| 2 | 4-Chloroanisole | n-Butanol | 2.0 | 4.8 | 85 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | n-Butanol | 0.5 | 1.5 | 98 |

| 4 | 4-Chlorodiphenyl ether | Trifluoroethanol | 2.0 | 4.8 | 83 |

| 5 | 1-Bromo-3,5-dimethylbenzene | N-Boc-D-prolinol | 1.0 | 2.4 | 86 |

| 6 | 2-Bromotoluene | n-Butanol | 2.0 | 2.4 | 92 |

| 7 | 2-Bromo-p-xylene | Isopropanol | 2.0 | 2.4 | 89 |

| 8 | 2-Bromopyridine | n-Butanol | 1.0 | 2.4 | 88 |

| 9 | 3-Bromopyridine | n-Butanol | 1.0 | 2.4 | 91 |

| 10 | 5-Bromoindole | n-Butanol | 1.0 | 2.4 | 88 |

Experimental Protocols

The following is a general protocol for the this compound catalyzed C-O bond formation between an aryl halide and an alcohol. This protocol is based on procedures reported in the literature and should be adapted for specific substrates and scales.[2]

Materials:

-

This compound precatalyst

-

Aryl halide

-

Alcohol

-

Base (e.g., Cesium Carbonate, Cs₂CO₃)

-

Anhydrous toluene

-

Oven-dried glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (0.5 - 2.5 mol %), Cesium Carbonate (1.5 mmol), and the alcohol (2.0 mmol).

-

The vessel is sealed and purged with an inert atmosphere (Nitrogen or Argon).

-

Anhydrous toluene (1 mL) is added via syringe.

-

The aryl halide (1.0 mmol) is then added to the reaction mixture.

-

The reaction mixture is heated to the desired temperature (typically 90-110 °C) and stirred for the specified time (typically 5-24 hours), monitoring the reaction progress by TLC or GC/MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

-

The mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aryl ether.

Mandatory Visualization

Catalytic Cycle of this compound Catalyzed C-O Bond Formation

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction mediated by this compound.

Caption: Catalytic cycle for C-O bond formation using this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for performing a this compound catalyzed C-O coupling reaction.

Caption: General experimental workflow for this compound C-O coupling.

References

Application Notes and Protocols for the Arylation of Aliphatic Alcohols using RockPhos Pd G3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed arylation of aliphatic alcohols utilizing the RockPhos Pd G3 precatalyst. This third-generation Buchwald precatalyst has demonstrated significant efficacy in the formation of C-O bonds, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules.

Introduction

The formation of aryl alkyl ethers via cross-coupling reactions is a powerful tool in organic synthesis. This compound, a highly active and stable precatalyst, facilitates the coupling of a wide range of aryl halides with primary and secondary aliphatic alcohols. The bulky and electron-rich RockPhos ligand is designed to promote the desired reductive elimination step and suppress common side reactions like β-hydride elimination, which is a significant challenge, particularly with secondary alcohols.[1][2][3][4] This catalyst system is effective for a variety of substrates, including electron-rich and heteroaryl halides.[1]

Catalytic Cycle

The generally accepted catalytic cycle for the palladium-catalyzed C-O cross-coupling of aryl halides and alcohols is depicted below. The RockPhos ligand's steric bulk is crucial for accelerating the rate-determining reductive elimination from the Pd(II) intermediate, thus improving reaction efficiency and minimizing the formation of undesired arene byproducts.[2][3]

Figure 1. General catalytic cycle for the Pd-catalyzed C-O cross-coupling of aryl halides with aliphatic alcohols.

Experimental Data

The following tables summarize the performance of the this compound catalyst system in the arylation of various primary and secondary alcohols with different aryl halides.

Table 1: Arylation of Secondary Alcohols with 4-Chloroanisole [1]

| Ligand | Yield (%) | Arene Byproduct (%) |

| L4 (RockPhos) | 76 | 24 |

| L1 | 63 | 37 |

| L2 | 45 | 55 |

| L3 | 25 | 75 |

Reaction conditions: 4-chloroanisole (1.0 mmol), 2-butanol (2.0 mmol), (allylPdCl)₂ (1 mol%), Ligand (3 mol%), Cs₂CO₃ (1.5 mmol), 4Å molecular sieves (200 mg), tBu₃N (1 mL), 90 °C, 21 h.[1]

Table 2: Arylation of Various Aryl Halides with Secondary Alcohols using RockPhos [1]

| Entry | Aryl Halide | Alcohol | Product | Yield (%) |

| 2a | 4-Chloroanisole | Cyclohexanol | 1-Cyclohexyloxy-4-methoxybenzene | 78 |

| 2b | 4-Chlorotoluene | Cyclopentanol | 1-Cyclopentyloxy-4-methylbenzene | 75 |

| 2c | 4-Chloro-1,2-dimethylbenzene | Cyclopentanol | 4-Cyclopentyloxy-1,2-dimethylbenzene | 81 |

| 2d | 1-Bromo-4-methoxybenzene | 2-Butanol | 1-(sec-Butoxy)-4-methoxybenzene | 71 |

| 2e | 3-Chloroanisole | Cyclohexanol | 1-Cyclohexyloxy-3-methoxybenzene | 86 |

| 2f | 2-Bromotoluene | Cyclohexanol | 1-Cyclohexyloxy-2-methylbenzene | 65 |

| 2g | 1-Bromo-2,6-dimethylbenzene | Cyclohexanol | 2-Cyclohexyloxy-1,3-dimethylbenzene | 55 |

Reaction conditions: ArX (1 mmol), alcohol (2 mmol), Cs₂CO₃ (1.5 mmol), (allylPdCl)₂ (1 mol%), RockPhos (2.4 mol%), toluene (1 mL), 90 °C, 5-21 h.[1]

Table 3: Arylation of Various Aryl Halides with Primary Alcohols using RockPhos [1]

| Entry | Aryl Halide | Alcohol | Product | Yield (%) |

| 3a | 4-Bromoanisole | n-Butanol | 1-Butoxy-4-methoxybenzene | 84 |

| 3b | 4-tert-Butylbromobenzene | n-Butanol | 1-Butoxy-4-(tert-butyl)benzene | 85 |

| 3c | 4-Bromotoluene | n-Butanol | 1-Butoxy-4-methylbenzene | 82 |

| 3d | 4-Chloroanisole | 3,3-Dimethyl-1-butanol | 1-(3,3-Dimethylbutoxy)-4-methoxybenzene | 88 |

| 3j | 2-Bromopyridine | n-Butanol | 2-(Butoxy)pyridine | 75 |

| 3k | 3-Bromopyridine | n-Butanol | 3-(Butoxy)pyridine | 82 |

| 3l | 2-Chloropyrazine | Cyclopentylmethanol | 2-(Cyclopentylmethoxy)pyrazine | 78 |

Reaction conditions: ArX (1 mmol), alcohol (2 mmol), Cs₂CO₃ (1.5 mmol), (allylPdCl)₂ (0.5 mol%), RockPhos (1.5 mol%), toluene (1 mL), 90 °C, 5-21 h.[1]

Experimental Protocols

The following are general procedures for the arylation of primary and secondary alcohols using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

General Procedure for the Arylation of Secondary Alcohols

Figure 2. Experimental workflow for the arylation of secondary alcohols.

Reagents and Equipment:

-

Oven-dried reaction tube with a stir bar

-

This compound

-

Aryl halide (1.0 mmol)

-

Secondary alcohol (2.0 mmol)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol)

-

4Å Molecular Sieves (200 mg)

-

Toluene (1 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Heating block or oil bath

-

Standard glassware for work-up and purification

Protocol:

-

To an oven-dried reaction tube containing a magnetic stir bar, add cesium carbonate (1.5 mmol) and 4Å molecular sieves (200 mg).

-

Under an inert atmosphere, add this compound (typically 1-2 mol%).

-

Add the aryl halide (1.0 mmol) and the secondary alcohol (2.0 mmol).

-

Add toluene (1.0 mL).

-

Seal the reaction tube and place it in a preheated oil bath or heating block at 90 °C.

-

Stir the reaction mixture for 5-21 hours, monitoring by TLC or GC-MS for completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl alkyl ether.

General Procedure for the Arylation of Primary Alcohols

The protocol for primary alcohols is similar to that for secondary alcohols, often with a lower catalyst loading.

Reagents and Equipment:

-

As listed for secondary alcohols.

Protocol:

-

To an oven-dried reaction tube containing a magnetic stir bar, add cesium carbonate (1.5 mmol).

-

Under an inert atmosphere, add this compound (typically 0.5-1 mol%).

-

Add the aryl halide (1.0 mmol) and the primary alcohol (2.0 mmol).

-

Add toluene (1.0 mL).

-

Seal the reaction tube and place it in a preheated oil bath or heating block at 90 °C.

-

Stir the reaction mixture for 5-21 hours.

-

Follow the work-up and purification procedure as described for secondary alcohols (steps 7-11).

Safety Information

-

This compound is an air- and moisture-stable solid but should be handled in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

-

The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation and ensure optimal results.

Conclusion

This compound is a versatile and efficient precatalyst for the C-O cross-coupling of both primary and secondary aliphatic alcohols with a broad range of aryl halides. The provided protocols and data serve as a valuable starting point for researchers in drug discovery and chemical synthesis, enabling the reliable construction of aryl alkyl ether moieties. Further optimization may be required for specific substrate combinations to achieve maximum yields.

References

- 1. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 2009020-38-4 | Benchchem [benchchem.com]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing RockPhos Pd G3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of RockPhos Pd G3 in Suzuki-Miyaura cross-coupling reactions. This third-generation Buchwald precatalyst offers high stability and reactivity, enabling the efficient formation of carbon-carbon bonds with a broad range of substrates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of catalyst is critical for the success of this reaction, particularly when dealing with challenging substrates. This compound is a highly effective precatalyst for these transformations. As a third-generation Buchwald precatalyst, it is an air- and moisture-stable solid that, upon activation with a base, readily generates the active monoligated Pd(0) species required for the catalytic cycle. Its bulky and electron-rich RockPhos ligand enhances catalytic activity, allowing for efficient couplings of a wide variety of substrates, including sterically hindered, electron-rich, and heteroaryl chlorides, often under mild conditions and with short reaction times.

Advantages of this compound

-

High Stability: Air and moisture stability simplifies handling and reaction setup.

-

High Reactivity: The bulky, electron-rich RockPhos ligand promotes efficient catalysis.

-

Broad Substrate Scope: Effective for coupling a wide range of aryl and heteroaryl halides with various boronic acids.

-

Mild Reaction Conditions: Often allows for reactions to be conducted at room temperature or slightly elevated temperatures.

-

Low Catalyst Loadings: High catalytic activity can lead to reduced catalyst usage.

Data Presentation

The following tables summarize the performance of this compound and similar Buchwald G3 precatalysts in Suzuki-Miyaura cross-coupling reactions with a variety of substrates.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 |

| 2 | 2-Chlorotoluene | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 3 | 4-Chloroanisole | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 97 |

| 4 | 2-Chloroanisole | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 2 | K₃PO₄ | Toluene/H₂O | 80 | 8 | 99 |

Data is representative of typical results obtained with Buchwald G3 precatalysts.

Table 2: Suzuki-Miyaura Coupling of Heteroaryl Halides with Arylboronic Acids

| Entry | Heteroaryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | 2 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 94 |

| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | 1.5 | K₂CO₃ | THF/H₂O | 60 | 16 | 91 |

| 3 | 2-Chloroquinoline | 4-Fluorophenylboronic acid | 2 | K₃PO₄ | Dioxane/H₂O | 40 | 0.5 | 95 |

| 4 | 5-Bromoindole | Vinylboronic acid | 2 | K₂CO₃ | THF | RT | 1 | 88 |

| 5 | 2-Chlorothiophene | 4-Acetylphenylboronic acid | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 96 |

Data is representative of typical results obtained with Buchwald G3 precatalysts.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid:

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

This compound (0.02 mmol, 2 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, or THF)

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), this compound (0.02 mmol), and base (2.0 mmol).

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle with Buchwald G3 Precatalyst

Caption: Suzuki-Miyaura catalytic cycle initiated by a G3 precatalyst.

General Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Application Notes and Protocols for Buchwald-Hartwig Amination using RockPhos Pd G3 Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of arylamines and related compounds. The evolution of palladium catalysts has been central to the advancement of this methodology. The third-generation (G3) Buchwald precatalysts, characterized by their air- and moisture-stability, offer significant advantages in terms of ease of handling, catalyst activation, and reaction efficiency.

RockPhos Pd G3 is a commercially available G3 precatalyst that incorporates the bulky and electron-rich RockPhos ligand. While extensively documented for its utility in C-O bond formation, its application in Buchwald-Hartwig amination reactions is also noteworthy, providing a valuable tool for challenging C-N cross-coupling reactions. These notes provide an overview, key features, and detailed protocols for the application of this compound in Buchwald-Hartwig amination.

Key Features of this compound

-

High Stability: As a G3 precatalyst, this compound is an air- and moisture-stable solid, simplifying reaction setup and handling.[1]

-

Efficient Catalyst Activation: The G3 scaffold allows for the rapid and predictable generation of the active monoligated Pd(0) species under basic conditions.

-

Broad Applicability: The bulky and electron-rich nature of the RockPhos ligand facilitates the coupling of a wide range of aryl and heteroaryl halides with various primary and secondary amines.

-

Reduced Catalyst Loadings: The high activity of the catalyst often allows for lower catalyst loadings, which is economically and environmentally beneficial.

Catalytic Cycle and Activation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The this compound precatalyst enters this cycle after activation.

Activation of this compound Precatalyst

The G3 precatalyst is activated by a base, which facilitates the reductive elimination of a carbazole derivative to generate the active L-Pd(0) species (where L is the RockPhos ligand). This active catalyst then enters the main catalytic cycle.

Caption: Activation of the this compound Precatalyst.

General Buchwald-Hartwig Amination Catalytic Cycle

Once the active L-Pd(0) catalyst is formed, it undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination furnish the desired arylamine product and regenerate the active Pd(0) catalyst.

Caption: General Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination using this compound. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.

General Procedure for the Amination of Aryl Halides

Materials:

-

This compound catalyst

-

Aryl halide (e.g., aryl chloride, bromide, or iodide)

-

Amine (primary or secondary)

-

Base (e.g., sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., toluene, dioxane, or THF)

-

Reaction vessel (e.g., oven-dried Schlenk tube or vial with a stir bar)

-

Inert atmosphere (e.g., nitrogen or argon)

Protocol:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (1.4 mmol, 1.4 equiv).

-

In a separate vial, weigh the this compound catalyst (0.01-0.05 mmol, 1-5 mol%) under an inert atmosphere.

-

Add the catalyst to the reaction vessel, followed by the anhydrous solvent (2-5 mL).

-

Seal the reaction vessel and place it under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Data Presentation

Table 1: General Reaction Conditions for Amination of Aryl Chlorides with Primary Amines.

| Parameter | Condition |

| Catalyst | G3 Precatalyst (e.g., this compound) |

| Catalyst Loading | 1-2 mol% |

| Aryl Halide | Aryl Chloride (1.0 equiv) |

| Amine | Primary Amine (1.2-1.5 equiv) |

| Base | NaOtBu or LHMDS (1.4-2.0 equiv) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 2-24 h |

Table 2: General Reaction Conditions for Amination of Aryl Bromides with Secondary Amines.

| Parameter | Condition |

| Catalyst | G3 Precatalyst (e.g., this compound) |

| Catalyst Loading | 0.5-2 mol% |

| Aryl Halide | Aryl Bromide (1.0 equiv) |

| Amine | Secondary Amine (1.2 equiv) |

| Base | Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv) |

| Solvent | Toluene or t-BuOH |

| Temperature | 100-120 °C |

| Reaction Time | 4-24 h |

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for setting up a Buchwald-Hartwig amination reaction.

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Conclusion

This compound is a valuable third-generation Buchwald precatalyst for facilitating C-N bond formation via the Buchwald-Hartwig amination. Its stability, ease of use, and the robust nature of the RockPhos ligand make it a suitable choice for a variety of substrate combinations. The provided protocols and general conditions offer a solid starting point for researchers to explore the utility of this catalyst in their synthetic endeavors. As with any catalytic reaction, substrate-specific optimization is key to achieving high yields and purity.

References

RockPhos Pd G3: Application Notes and Protocols for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

RockPhos Pd G3 is a third-generation Buchwald precatalyst that has emerged as a powerful tool in pharmaceutical synthesis.[1] Its design features a bulky and electron-rich biarylphosphine ligand, RockPhos, which enhances catalyst stability and reactivity, enabling challenging cross-coupling reactions under mild conditions.[1] This catalyst system is particularly effective for the formation of carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of complex drug molecules.[1] As a G3 precatalyst, this compound offers improved solution stability and ease of activation compared to earlier generation catalysts.[1]

Key Applications in Pharmaceutical Synthesis

This compound has demonstrated utility in a variety of cross-coupling reactions crucial for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Its applications include Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and C-O bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound is effective in catalyzing the coupling of aryl halides with boronic acids, even with challenging substrates such as unstable boronic acids and heteroaryl chlorides.[1]

Example Applications:

-

Synthesis of a Kir2.1 Potassium Channel Inhibitor Intermediate: In the development of novel inhibitors for the inward-rectifier potassium channel Kir2.1, a key synthetic step involved a Suzuki-Miyaura coupling to introduce various aryl groups. While the specific example cited utilized a different palladium catalyst, this compound is a suitable catalyst for such transformations.[2]

-

Formation of Biaryl Cores in Estrogen Receptor Agonists: The synthesis of selective estrogen receptor β agonists based on a para-carborane scaffold involved the coupling of aryl halides, a reaction type for which this compound is well-suited.[3]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a vital transformation in medicinal chemistry. While the substrate scope for C-N bond formation with this compound can be narrow for highly hindered substrates, it is effective for certain challenging couplings.[1]

Carbon-Oxygen (C-O) Bond Formation

This compound has shown exceptional performance in the arylation of aliphatic alcohols to form C-O bonds, a common structural motif in pharmaceuticals.

Example Application:

-

Synthesis of Duocarmycin-Based Conjugates: In the synthesis of duocarmycin-based conjugates for targeted tumor therapy, a key step involved the coupling of a drug molecule fragment with an alcohol, a reaction facilitated by this compound.[4]

Quantitative Data Summary

The following tables summarize the performance of this compound in representative cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling Reactions [1]

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 2-Chloroquinoline | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)quinoline | 95 |

| 2 | 5-Bromoindole | Vinylboronic acid | 5-Vinylindole | 88 |

Table 2: C-O Cross-Coupling of Aryl Halides with Primary Alcohols

| Entry | Aryl Halide | Alcohol | Product | Yield (%) |

| 1 | 4-Chloroanisole | Methanol | 4-Methoxyanisole | - |

| 2 | Aryl Bromide | Methanol-d4 | Deuterated Aryl Methyl Ether | 42[2] |

| 3 | Aryl Halide | Methanol | Aryl Methyl Ether | - |

Experimental Protocols

General Considerations

This compound is an air- and moisture-stable solid that can be handled in the air.[1] However, for optimal results and reproducibility, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and deoxygenated.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization of catalyst loading, base, solvent, and temperature may be required for specific substrates.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).

-

Add this compound (1-2 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: C-O Cross-Coupling of an Aryl Bromide with Methanol

This protocol is adapted from the synthesis of a deuterated intermediate for a Kir2.1 inhibitor.[2]

Diagram: C-O Coupling Experimental Setup

Caption: Workflow for the C-O coupling of an aryl bromide with methanol.

Procedure:

-

In a reaction vial, combine the aryl bromide (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and this compound (5 mol%).

-

Add toluene as the solvent.

-

Add methanol-d4 (1.5 equiv.).

-

Seal the vial and heat the mixture to 100 °C.

-

Stir the reaction until completion (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Perform a standard aqueous workup.

-

Purify the product to yield the desired aryl methyl ether.

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, which is the fundamental process through which this compound operates.

Diagram: Generalized Palladium Cross-Coupling Cycle

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

This cycle illustrates the key steps: oxidative addition of the aryl halide to the active Pd(0) species, transmetalation with the organometallic reagent (in Suzuki-Miyaura) or coordination and deprotonation of the nucleophile (in Buchwald-Hartwig and C-O coupling), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The bulky RockPhos ligand facilitates the reductive elimination step, which is often rate-limiting.[1]

Conclusion

This compound is a versatile and robust catalyst for key bond-forming reactions in pharmaceutical synthesis. Its stability, high reactivity, and effectiveness with a range of substrates make it a valuable tool for drug discovery and development professionals. The provided protocols offer a starting point for the application of this catalyst in the synthesis of complex, biologically active molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for RockPhos Pd G3: Catalyst Loading and Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction

RockPhos Pd G3 is a third-generation palladium precatalyst developed by the Buchwald group, designed for high efficiency and stability in a variety of cross-coupling reactions.[1][2] As an air- and moisture-stable solid, it offers significant advantages in terms of handling and storage compared to earlier generation catalysts.[1] Its high solubility in common organic solvents further enhances its utility in solution-phase catalysis.[2] The "G3" designation indicates that it is a third-generation precatalyst, featuring a methanesulfonate (OMs) ligand that facilitates the formation of the active monoligated Pd(0) species.[2] This ready activation, often under mild conditions with a base, is crucial for its high catalytic activity.[1]

The RockPhos ligand itself is a bulky and electron-rich biarylphosphine, a key feature that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle, even with challenging substrates.[3] This allows for the use of lower catalyst loadings and often leads to shorter reaction times. This compound has demonstrated utility in a range of transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and C-O cross-coupling reactions.[4]